molecular formula C37H42Cl2N8O4 B026874 2-Desbutyl-2-isopentyl-5-methyl Itraconazole CAS No. 1217692-26-6

2-Desbutyl-2-isopentyl-5-methyl Itraconazole

Cat. No.: B026874
CAS No.: 1217692-26-6
M. Wt: 733.7 g/mol
InChI Key: YOEUGMJIMOBNQK-WNOXWKSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole involves multiple steps, starting from the parent compound Itraconazole. The process typically includes selective dealkylation and alkylation reactions to introduce the isopentyl and methyl groups at specific positions on the Itraconazole molecule .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than commercial applications. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Desbutyl-2-isopentyl-5-methyl Itraconazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-Desbutyl-2-isopentyl-5-methyl Itraconazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole is similar to that of Itraconazole. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3/t33-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEUGMJIMOBNQK-WNOXWKSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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